N-cyclopentyl-1-(2-fluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
Description
N-cyclopentyl-1-(2-fluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a structurally complex sulfonamide derivative featuring a methanesulfonamide core substituted with a cyclopentyl group, a 2-fluorophenyl moiety, and a pyrazole ring bearing a trifluoromethyl group. The compound’s design integrates pharmacophores commonly associated with enhanced metabolic stability, lipophilicity, and target binding. The trifluoromethyl pyrazole moiety is notable for its electron-withdrawing properties and resistance to oxidative metabolism, while the fluorophenyl group contributes to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-cyclopentyl-1-(2-fluorophenyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F4N3O2S/c19-16-8-4-1-5-14(16)13-28(26,27)25(15-6-2-3-7-15)12-11-24-10-9-17(23-24)18(20,21)22/h1,4-5,8-10,15H,2-3,6-7,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNMJLRNNOOINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
N-cyclopentyl-1-(2-fluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has a complex structure characterized by:
- A cyclopentyl group
- A 2-fluorophenyl moiety
- A trifluoromethyl-substituted pyrazole
This configuration suggests potential interactions with various biological targets due to the presence of electron-withdrawing groups and hydrophobic regions.
Research indicates that sulfonamide derivatives can exhibit a range of biological activities, including:
- Antimicrobial Activity : Sulfonamides traditionally function by inhibiting bacterial folate synthesis. This mechanism may extend to the compound , potentially affecting both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some studies have suggested that similar compounds can induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including modulation of cell cycle regulators.
- Anti-inflammatory Effects : Certain sulfonamide derivatives have shown promise in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines.
Pharmacological Effects
The compound's pharmacological profile may include:
- Inhibition of Enzymatic Activity : By targeting specific enzymes involved in metabolic pathways, the compound could alter physiological responses.
- Cell Signaling Modulation : The presence of the trifluoromethyl group may enhance interactions with receptors or signaling molecules, leading to altered cellular responses.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
- Antimicrobial Efficacy : In a study evaluating various sulfonamide derivatives, N-cyclopentyl derivatives displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential for therapeutic use.
- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. Concentrations as low as 10 µM resulted in significant cell death after 48 hours of exposure.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw swelling and reduced levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Sulfonamide Derivatives
*Estimated based on structural formula.
Pharmacological and Physicochemical Properties
- Trifluoromethyl Pyrazole Moieties: The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. Celecoxib derivatives () demonstrate potent COX-2 inhibition (IC₅₀ < 50 nM), suggesting the target compound may share similar target affinity due to analogous structural motifs .
- Fluorophenyl vs. Methylphenyl : The 2-fluorophenyl group in the target compound may improve binding specificity compared to Celecoxib’s 4-methylphenyl group, as fluorine’s electronegativity enhances dipole interactions. However, this substitution could reduce solubility .
- Cyclopentyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
